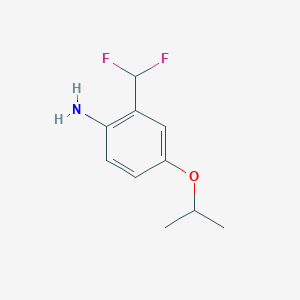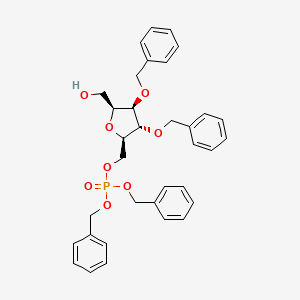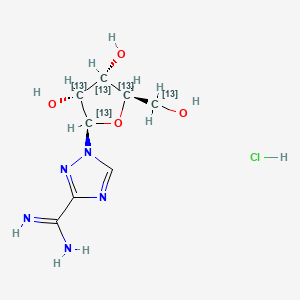
Viramidine-13C5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viramidine-13C5 Hydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of viramidine, which is an antiviral prodrug of ribavirin. The molecular formula of this compound is C3[13C]5H14ClN5O4, and it has a molecular weight of 284.64 .
準備方法
The synthesis of Viramidine-13C5 Hydrochloride involves the incorporation of carbon-13 isotopes into the viramidine molecule. This process typically requires specialized synthetic routes and reaction conditions to ensure the stable incorporation of the isotopes. Industrial production methods for this compound are not widely documented, but they generally involve advanced organic synthesis techniques and stringent quality control measures to achieve high purity and isotopic enrichment.
化学反応の分析
Viramidine-13C5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Viramidine-13C5 Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. In biology and medicine, it is employed in the study of antiviral mechanisms, particularly in the context of hepatitis C and other viral infections. The compound’s stable isotope labeling makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to gain insights into molecular structures and interactions .
作用機序
The mechanism of action of Viramidine-13C5 Hydrochloride involves its conversion to ribavirin in the liver. As a prodrug, viramidine is metabolized to ribavirin, which then exerts its antiviral effects. Ribavirin inhibits viral replication by targeting inosine monophosphate dehydrogenase, RNA-dependent RNA polymerase, and inducing mutagenesis in viral RNA. Additionally, viramidine itself may act as an inhibitor of nucleoside phosphorylase, further enhancing its antiviral activity .
類似化合物との比較
Viramidine-13C5 Hydrochloride is similar to other antiviral compounds such as ribavirin and taribavirin. it has unique properties due to its stable isotope labeling, which allows for more precise tracking and analysis in research applications. Ribavirin is a widely used antiviral drug with a broad spectrum of activity, while taribavirin is a prodrug of ribavirin with improved liver-targeting properties. The stable isotope labeling of this compound sets it apart from these compounds, making it particularly useful in advanced research settings .
Similar Compounds
- Ribavirin
- Taribavirin
- Viramidine
特性
分子式 |
C8H14ClN5O4 |
|---|---|
分子量 |
284.64 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
InChIキー |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
異性体SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
正規SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



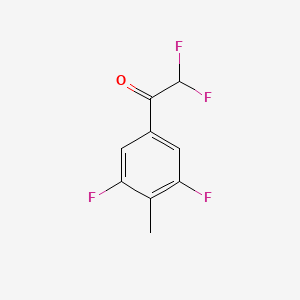
![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)

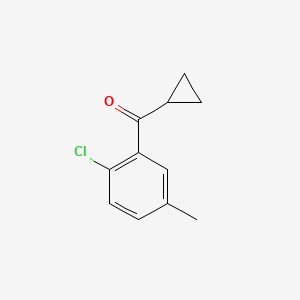
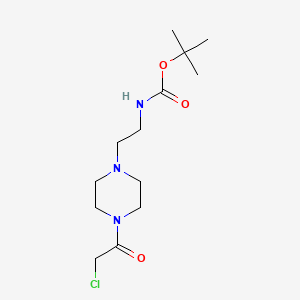
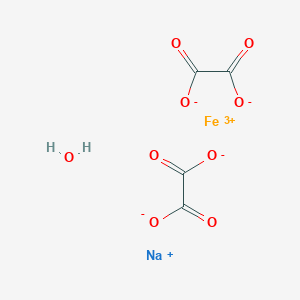
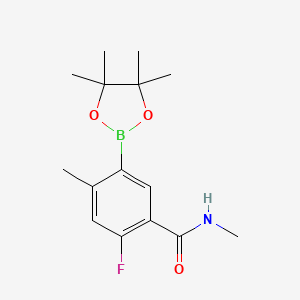

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


